molecular formula C14H19NO4 B035172 2-Nitrophenyl octanoate CAS No. 104809-25-8

2-Nitrophenyl octanoate

Cat. No. B035172
M. Wt: 265.3 g/mol
InChI Key: JVGMTJWLAKQHRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitrophenyl octanoate and related compounds involves several steps, including esterification reactions and nitration processes. For instance, studies on the synthesis of related nitrophenyl compounds and their derivatives have shown the feasibility of creating complex structures through reactions such as the Suzuki cross-coupling reaction, which is instrumental in synthesizing biphenyls with nitro groups in specific positions (González et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl octanoate can be analyzed through spectroscopic methods, including IR, NMR, and mass spectroscopy. These techniques provide insights into the compound's molecular geometry, bonding, and the electronic environment of the nitro and ester functional groups. Studies on related compounds have revealed the importance of molecular dynamics simulations in understanding the interface between organic molecules and water, shedding light on the structural behavior at molecular levels (Jorge & Cordeiro, 2008).

Chemical Reactions and Properties

2-Nitrophenyl octanoate can undergo various chemical reactions, reflecting its chemical properties. The nitro group makes it a candidate for reduction reactions, while the ester group allows for hydrolysis and other ester-specific reactions. The study of similar nitrophenyl derivatives highlights the synthesis pathways and reactivity, offering a glimpse into the potential chemical behavior of 2-nitrophenyl octanoate (Solé et al., 1996).

Physical Properties Analysis

The physical properties of 2-nitrophenyl octanoate, such as density, melting point, and solubility, are crucial for its application in various domains. Molecular dynamics studies, like those on 2-nitrophenyl octyl ether, provide valuable data on density, radial distribution functions, and interfacial tension, which are essential for understanding the compound's behavior in different environments (Jorge et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-nitrophenyl octanoate, including reactivity, stability, and interaction with other chemicals, are influenced by its nitro and ester groups. Research on the environmental partitioning of nitrophenols provides insights into the acidity constants, solubilities, and partition coefficients, which are significant for assessing the compound's chemical behavior and potential applications (Schwarzenbach et al., 1988).

Scientific Research Applications

  • Synthetic Chemistry Applications : 2-Nitrophenyl isocyanide is used in synthetic chemistry for creating complex molecular structures. For example, it efficiently synthesizes the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide (C. Gilley & Yoshihisa Kobayashi, 2008).

  • Physical Chemistry and Material Science : The interface between water and 2-nitrophenyl octyl ether (NPOE) shows a molecularly sharp but corrugated boundary due to thermal fluctuations. NPOE exhibits a higher interfacial tension and less organized molecules compared to nitrobenzene, indicating its potential in materials science applications (M. Jorge & M. Cordeiro, 2008).

  • Electrochromic Properties : Polymers synthesized from octanoic acid 2-thiophen-3-yl-ethyl ester demonstrate promising electrochromic properties, capable of changing colors between transmissive yellow and blue, suggesting applications in smart materials and displays (P. Camurlu, A. Çırpan, & L. Toppare, 2005).

  • Sensor Technology : In the development of luminescence-based sensors, 2-cyanophenyl alkyl ethers are preferred over 2-nitrophenyl octyl ether as they do not act as quenchers and enhance sensor performance (D. Papkovsky, G. Mohr, & O. Wolfbeis, 1997).

  • Environmental Science : 2-Nitrophenyl octanoate derivatives have been studied for environmental applications, such as the reduction of toxic waste contaminants like 4-nitrophenol and 2-nitroaniline using CoMn2O4 nanoparticles (Yuning Chen, Li Feng, & S. Sadeghzadeh, 2020).

  • Biochemistry and Molecular Biology : The hydrolytic reactions of p-nitrophenyl esters in reversed micellar systems are influenced by the molar ratio of water to sodium octanoate, impacting studies in enzymology and reaction kinetics (H. Fujii, T. Kawai, & Hiroyasu Nishikawa, 1979).

Safety And Hazards

While specific safety and hazard information for 2-Nitrophenyl octanoate is not available, general safety measures for handling chemicals include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The future directions of 2-Nitrophenyl octanoate research could involve its potential applications in various fields. For instance, one study discussed the use of a similar compound, 4-Nitrophenyl octanoate, in the design of a lipase with enhanced hydrolysis activity . Another study evaluated the performance of a Polymer Inclusion Membrane (PIM) containing 2-Nitrophenyl octanoate for zinc recovery and separation . These studies suggest that 2-Nitrophenyl octanoate and similar compounds could have potential applications in biocatalysis and environmental remediation.

properties

IUPAC Name

(2-nitrophenyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGMTJWLAKQHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629400
Record name 2-Nitrophenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl octanoate

CAS RN

104809-25-8
Record name 2-Nitrophenyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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